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Compound of Interest

Compound Name: 2-Nitroazobenzene

Cat. No.: B8693682

This guide provides a detailed comparative study of 2-Nitroazobenzene and its positional
isomers, 3-Nitroazobenzene and 4-Nitroazobenzene. The content is tailored for researchers,
scientists, and drug development professionals, offering a side-by-side look at their

physicochemical, spectroscopic, and toxicological properties based on available experimental
data.

Physicochemical Properties

The position of the nitro group on the phenyl ring significantly influences the physical properties
of nitroazobenzene isomers. While all three compounds share the same molecular formula and
weight, their melting points and other physical characteristics are expected to differ due to
variations in molecular symmetry and intermolecular forces. Data for 4-Nitroazobenzene is the
most readily available, while experimental values for the 2- and 3-isomers are less commonly
reported in the literature.
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Property 2-Nitroazobenzene  3-Nitroazobenzene 4-Nitroazobenzene
CAS Number 37790-23-1[1] 4827-19-4[2] 2491-52-3
Molecular Formula C12H9N30O2 C12H9N30O2 C12H9N30O2
Molecular Weight 227.22 g/mol 227.22 g/mol [2] 227.22 g/mol
Data not readily Data not readily
Appearance ) ) Orange/Red Powder
available available
] ] Data not readily Data not readily
Melting Point ) ) 132-134 °C
available available
N ) Data not readily Data not readily )
Boiling Point ) ) ~393 °C (estimated)
available available
) Data not readily Data not readily
Density ~1.23 g/cm?3

available

available

Spectroscopic Data Comparison

Spectroscopic analysis reveals distinct differences between the isomers, arising from the
electronic effects of the nitro group's position. These differences are key for identification and
characterization. The data below represents the characteristic absorptions for the
thermodynamically stable trans isomer.

UV-Visible Spectroscopy

The electronic transitions of azobenzenes typically show two characteristic absorption bands: a
low-intensity n— 1t* transition in the visible region and a high-intensity 1t — 1t* transition in the
UV region. The position of the electron-withdrawing nitro group alters the electronic distribution
within the molecule, causing shifts in these absorption maxima.
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Isomer

Tt - Tt* Transition
(Amax)

n - 1t* Transition
(Amax)

Solvent/Medium

2-Nitroazobenzene

~380 nm|[3][4]

Data not readily

available

Thin Film[3][4]

Data not readily

Data not readily

3-Nitroazobenzene ) ) N/A
available available
] ~320-350 nm ) Common Organic
4-Nitroazobenzene ] ~450 nm (inferred)
(inferred) Solvents

Infrared (IR) Spectroscopy

The IR spectra of these isomers are dominated by absorptions from the nitro (NOz) group and
the aromatic rings. The precise wavenumbers for the asymmetric and symmetric NO2
stretching vibrations are sensitive to the group's position on the ring.

Aromatic C-H
Stretch (cm™?)

Asymmetric NO2
Stretch (cm™?)

Symmetric NO2
Stretch (cm™?)

Isomer

1550-1475 (expected)  1360-1290 (expected)  3100-3000 (expected)
[5] [5] [5]

2-Nitroazobenzene

1550-1475 (expected)  1360-1290 (expected)  3100-3000 (expected)
[5] [5] [5]

3-Nitroazobenzene

3100-3000 (expected)
[5]

4-Nitroazobenzene ~1515[6] ~1345[6]

'H Nuclear Magnetic Resonance (*H NMR) Spectroscopy

In *H NMR, the chemical shifts of the aromatic protons are influenced by the electron-
withdrawing nature of both the azo and nitro groups. Protons ortho to the azo linkage are
typically the most deshielded and appear furthest downfield. While specific, complete
assignments are not readily available in comparative literature, the expected regions are
presented below. Protons on the nitro-substituted ring will show distinct splitting patterns and
shifts compared to the unsubstituted ring.
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Chemical Shift Range for Aromatic

Isomer

Protons (8, ppm)
2-Nitroazobenzene 7.0 - 8.5 (expected)
3-Nitroazobenzene 7.0 - 8.5 (expected)
4-Nitroazobenzene 7.0 - 8.5 (expected)

Toxicological Profile: Mutagenicity

The mutagenicity of nitroaromatic compounds is a significant area of study, as these
compounds can be activated by metabolic processes to form DNA-reactive species. The Ames
test is a widely used assay to assess this potential.[7] The position of the nitro group is a critical
determinant of mutagenic activity.
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Isomer

Ames Test Result

Metabolic
Activation (S9)

Notes

2-Nitroazobenzene

Likely Negative

N/A

Studies on related
ortho-substituted
nitroaromatics (e.g., 2-
nitroaniline) have
shown negative
results in the Ames
test.[8]

3-Nitroazobenzene

Likely Positive

May be required

Meta- and para-
substituted
nitrobenzenes are
generally found to be
mutagenic.[8][9] 3-
Nitroazobenzene is
reported to have
potential mutagenic
properties.[2]

4-Nitroazobenzene

Positive

Required for activity

4-Nitroazobenzene
and its derivatives are
mutagenic in
Salmonella
typhimurium strains
TA98 and TA100 in
the presence of a
metabolic activation
system (S9).[10]

The mutagenicity of these compounds is largely dependent on the enzymatic reduction of the

nitro group to a hydroxylamino intermediate, which is a key step in forming a DNA-reactive

species.
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Simplified Metabolic Activation of Nitroazobenzenes

Nitroazobenzene
(Ar-NO2)

itroreductase

Nitrosoazobenzene
(Ar-NO)

itroreductase

Hydroxylaminoazobenzene
(Ar-NHOH)

sterification (e.g., Acetylation)

Nitrenium lon
(Ar-NH™)

Reacts with DNA

DNA Adducts

(Mutagenesis)

Click to download full resolution via product page

Caption: Simplified pathway of metabolic activation for mutagenicity.

Experimental Protocols
General Synthesis: Diazotization and Azo Coupling

A common method for synthesizing nitroazobenzene isomers involves a two-step process.

» Diazotization: The corresponding nitroaniline isomer (2-, 3-, or 4-nitroaniline) is dissolved in
an acidic solution (e.g., HCI) and cooled to 0-5°C. An aqueous solution of sodium nitrite
(NaNO:2) is then added dropwise to form the diazonium salt.
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e Azo Coupling: The cold diazonium salt solution is slowly added to a solution containing an
electron-rich coupling component, such as benzene or phenol, to yield the final

nitroazobenzene product. The product is typically isolated by filtration and purified by
recrystallization.

Synthesis

Nitroaniline Isomer

NaNO2, HCI
0-5°C

Diazonium Salt Benzene

Nitroazobenzene Isomer

/[ \
/ Ci(aracte?’;zation \
IR

UV-Vis IH NMR Ames Test

Click to download full resolution via product page
Caption: General workflow for synthesis and analysis of nitroazobenzenes.

Ames Test for Mutagenicity

The Ames test is a biological assay to assess the mutagenic potential of chemical compounds.

[7]
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» Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine
(i.e., they cannot produce their own histidine and require it for growth) are used. These
strains carry different mutations that can be reverted by various types of mutagens.

o Metabolic Activation: The test compound is mixed with a liver extract (S9 fraction), which
contains metabolic enzymes that can convert a pro-mutagen into its active form. This is
crucial as many compounds, including nitroaromatics, are not mutagenic themselves but
become so after metabolism.[11]

o Exposure and Plating: The bacteria, the test compound, and the S9 mix (if used) are
combined in a soft agar and poured onto a minimal agar plate that lacks histidine.

e Incubation and Analysis: The plates are incubated for 48-72 hours. If the test compound is a
mutagen, it will cause reverse mutations in the bacteria, allowing them to synthesize histidine
and form visible colonies. The number of revertant colonies is counted and compared to a
negative control to determine the mutagenic potential.

Conclusion

The isomeric position of the nitro group on the azobenzene scaffold imparts distinct
physicochemical, spectroscopic, and toxicological characteristics. 4-Nitroazobenzene is the
most well-characterized isomer, serving as a benchmark for comparison. It is demonstrably
mutagenic upon metabolic activation. In contrast, literature suggests that 2-Nitroazobenzene
IS likely non-mutagenic, a common trait for ortho-substituted nitroaromatics where steric
hindrance may affect the interaction of the nitro group with metabolizing enzymes. 3-
Nitroazobenzene is predicted to be mutagenic, consistent with the general trend for meta-nitro
compounds.

The significant differences in properties underscore the importance of positional isomerism in
drug development and toxicology, where a minor structural change can lead to a profoundly
different biological and chemical profile. Further experimental data, particularly for the 2- and 3-
isomers, would be invaluable for a more complete and quantitative comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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